N'-(4-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of phenolic, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenolic and methoxy groups, and finally the formation of the hydrazide linkage. Common reagents used in these steps include hydrazine, aldehydes, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the hydrazide group would produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the triazole ring and phenolic group suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of functional groups may impart properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its structural features might be exploited in the design of polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a role in stabilizing the compound’s interaction with its molecular targets, while the phenolic group might participate in hydrogen bonding or redox reactions.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: can be compared with other hydrazide derivatives, triazole-containing compounds, and phenolic compounds.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule. This unique structure allows for diverse reactivity and potential applications across multiple fields. The presence of both hydrazide and triazole functionalities provides opportunities for complex interactions and modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N5O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-13-4-7-15(8-5-13)19-23-24-20(25(19)2)29-12-18(27)22-21-11-14-6-9-16(26)17(10-14)28-3/h4-11,26H,12H2,1-3H3,(H,22,27)/b21-11+ |
InChI Key |
GCLQDPKLULCGGJ-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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